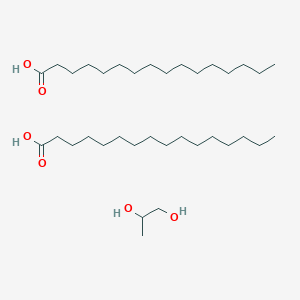

Bis(hexadecanoic acid); propane-1,2-diol

Description

Properties

Molecular Formula |

C35H72O6 |

|---|---|

Molecular Weight |

588.9 g/mol |

IUPAC Name |

hexadecanoic acid;propane-1,2-diol |

InChI |

InChI=1S/2C16H32O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2*2-15H2,1H3,(H,17,18);3-5H,2H2,1H3 |

InChI Key |

YDTZCLXSYAGDMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction Overview

The primary and most established method for synthesizing this compound is through the direct esterification of hexadecanoic acid with propane-1,2-diol. This reaction involves the condensation of the carboxylic acid groups of hexadecanoic acid with the hydroxyl groups of propane-1,2-diol, forming ester bonds and releasing water as a byproduct.

- Reactants: Hexadecanoic acid and propane-1,2-diol

- Catalysts: Acid or base catalysts, commonly strong acids like sulfuric acid or p-toluenesulfonic acid, or basic catalysts such as alkali metal alkoxides

- Reaction conditions: Elevated temperatures typically ranging from 150 °C to 200 °C

- Equilibrium control: Continuous removal of water to drive the reaction forward

- Stoichiometry: Often an excess of one reactant (usually propane-1,2-diol) is used to improve yield

Detailed Reaction Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mixing of hexadecanoic acid and propane-1,2-diol in a reaction vessel | Molar ratio generally 2:1 (acid:diol) or excess diol |

| 2 | Catalyst addition | Acid catalyst such as sulfuric acid or p-toluenesulfonic acid added in catalytic amounts (0.5–2%) |

| 3 | Heating | Reaction mixture heated to 150–200 °C under reflux or reduced pressure |

| 4 | Water removal | Water formed during esterification is continuously removed by azeotropic distillation or vacuum to shift equilibrium |

| 5 | Reaction time | Typically 4–8 hours depending on scale and conditions |

| 6 | Work-up | Cooling, neutralization of catalyst if acidic, extraction or crystallization to isolate product |

Catalysts and Solvents

- Acid catalysts: Sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are preferred for their efficiency.

- Base catalysts: Less common but possible using alkali metal alkoxides.

- Solvents: The reaction can be conducted solvent-free or in organic solvents such as toluene or xylene, which facilitate azeotropic removal of water.

Alternative Synthetic Routes and Protection Strategies

While the direct esterification is standard, more complex synthetic routes involving protection of hydroxyl groups on the diol may be employed in specialized syntheses, particularly when selective esterification or incorporation into more complex molecules is desired.

For example, protection of diol hydroxyl groups using acetal or ketal protecting groups (e.g., methylidene acetal, benzylidene ketal) can be used to selectively esterify one hydroxyl group at a time, as described in related pseudo-ceramide syntheses. Such methods involve:

- Protection of propane-1,2-diol hydroxyl groups to form a protected intermediate

- Selective esterification of the free hydroxyl group

- Deprotection to yield the diester

These approaches are more labor-intensive and typically reserved for specialized chemical syntheses rather than bulk production.

Reaction Optimization and Yield Considerations

- Temperature: Higher temperatures (around 180–200 °C) favor complete esterification but risk side reactions or degradation.

- Water removal: Continuous removal of water is critical to drive the equilibrium towards product formation.

- Reactant ratio: Using excess propane-1,2-diol improves conversion and reduces monoester formation.

- Catalyst amount: Optimized catalyst loading minimizes side reactions and facilitates purification.

Typical yields for the direct esterification method range from 80% to 95% under optimized conditions.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Reactants | Hexadecanoic acid, propane-1,2-diol |

| Catalyst | Acid catalyst (e.g., sulfuric acid) or base catalyst |

| Temperature | 150–200 °C |

| Reaction time | 4–8 hours |

| Water removal method | Azeotropic distillation or vacuum |

| Solvent | Optional (toluene, xylene) or solvent-free |

| Yield | 80–95% |

| Product purification | Neutralization, extraction, crystallization |

Chemical Reactions Analysis

1-Methylethane-1,2-diyl dipalmitate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylethane-1,2-diyl dipalmitate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: This compound is utilized in the formulation of lipid-based drug delivery systems.

Medicine: It is investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methylethane-1,2-diyl dipalmitate involves its interaction with biological membranes. As a lipid-based compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Key Observations :

Key Differences :

- E 477 synthesis focuses on optimizing monoester content (up to 90%) via molecular distillation , while E 405 requires precise control of esterification to balance acid resistance and stability .

Biological Activity

Bis(hexadecanoic acid); propane-1,2-diol, also known as 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate, is a compound formed by the esterification of hexadecanoic acid (palmitic acid) with propane-1,2-diol. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and food science.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 331.5 g/mol. The compound features two palmitic acid chains linked to a central propane-1,2-diol backbone. Its high lipophilicity, indicated by a LogP value of 11.7, suggests significant interactions with biological membranes, making it suitable for applications in drug delivery systems and as an emulsifier in food products .

Antioxidant and Antibacterial Properties

Research indicates that fatty acids similar to those present in this compound exhibit notable antioxidant and antibacterial activities. For instance, n-hexadecanoic acid has been shown to possess moderate antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 11.02 mm to 13.2 mm at concentrations of 150 µg/ml . This suggests that the palmitic acid component may contribute to the biological activity of the compound.

Drug Delivery Applications

The lipophilic nature of this compound allows it to integrate effectively into lipid bilayers, enhancing the permeability of cell membranes. This property is particularly beneficial for drug delivery systems where hydrophobic drugs require effective transport mechanisms across biological barriers . Studies have demonstrated that compounds with similar structures can facilitate the transport of hydrophobic drugs through cellular membranes .

Safety and Toxicology

In terms of safety, studies involving propane-1,2-diol (a component of the compound) indicate that it is well-tolerated at certain dosages. A chronic study in rats reported no adverse effects at doses up to 2,500 mg/kg body weight per day . This data supports the potential use of this compound in food and pharmaceutical applications without significant toxicity concerns.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various fatty acids, including hexadecanoic acid derivatives. The findings indicated that these compounds effectively inhibited the growth of several bacterial strains, demonstrating their potential use as natural preservatives in food products.

Case Study 2: Drug Delivery Systems

Research on liposomal formulations containing this compound showed enhanced drug loading capacity and stability compared to traditional formulations. These findings highlight the compound's potential as a vehicle for delivering hydrophobic drugs in therapeutic applications.

Data Table: Comparison of Biological Activities

| Compound | Activity | Test Organisms | Concentration (µg/ml) | Inhibition Zone (mm) |

|---|---|---|---|---|

| n-Hexadecanoic Acid | Antibacterial | E. coli, S. aureus | 150 | 11.02 - 13.20 |

| This compound | Drug Delivery Potential | Lipid Bilayers | N/A | Enhanced Permeability |

| Propane-1,2-diol | Safety Profile | Rats | Up to 2500 mg/kg bw/day | No Adverse Effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.